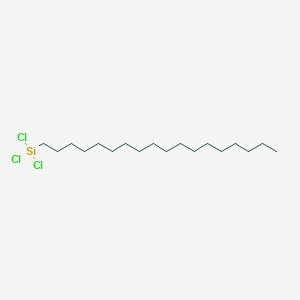

Octadecyltrichlorosilane

Beschreibung

Eigenschaften

IUPAC Name |

trichloro(octadecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJJCSYBSYXGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37Cl3Si | |

| Record name | OCTADECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33520-90-0 | |

| Record name | Silane, trichlorooctadecyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33520-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50868051 | |

| Record name | Octadecyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octadecyltrichlorosilane appears as a colorless liquid with a pungent odor. Decomposed by water to hydrochloric acid with the evolution of heat. Corrosive to metals and tissue. Used to make various silicon containing compounds., Colorless liquid with a pungent odor; [CAMEO] | |

| Record name | OCTADECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadecyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

380 °C, BP: 223 °C at 10 mm Hg | |

| Record name | Octadecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7783 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

193 °F (NFPA, 2010), 193 °F (89 °C) (closed cup) | |

| Record name | OCTADECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7783 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in benzene, ethyl ether, heptane, and perchloroethylene | |

| Record name | Octadecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7783 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.984 g/cu cm at 25 °C | |

| Record name | Octadecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7783 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000992 [mmHg] | |

| Record name | Octadecyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Water-white liquid | |

CAS No. |

112-04-9 | |

| Record name | OCTADECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorooctadecylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCTADECYLTRICHLOROSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecyltrichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/octadecyltrichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, trichlorooctadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(octadecyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTADECYL TRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QLE771PKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octadecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7783 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

about 20 °C | |

| Record name | Octadecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7783 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Octadecyltrichlorosilane (OTS)

For Researchers, Scientists, and Drug Development Professionals

Octadecyltrichlorosilane (OTS), with the chemical formula C₁₈H₃₇Cl₃Si, is an organosilicon compound widely utilized for surface modification.[1][2] Its primary application lies in the formation of self-assembled monolayers (SAMs), which create highly ordered, hydrophobic surfaces on various substrates.[1][3] These SAMs are integral in fields such as chromatography, electronics, materials science, and the development of biocompatible surfaces.[1][4] This guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and characterization of OTS.

Chemical Structure and Properties

OTS consists of a long, hydrophobic 18-carbon alkyl chain (octadecyl group) attached to a reactive trichlorosilyl (B107488) head group.[1] This amphiphilic structure drives its self-assembly behavior. The reactive Si-Cl bonds readily hydrolyze in the presence of trace amounts of water, enabling covalent attachment to hydroxyl-terminated surfaces like silicon dioxide, glass, and mica.[3][5]

The chemical structure is: CH₃(CH₂)₁₇SiCl₃.[2][6]

Table 1: Physical and Chemical Properties of Octadecyltrichlorosilane

| Property | Value |

| Molecular Formula | C₁₈H₃₇Cl₃Si[1] |

| Molecular Weight | ~387.9 g/mol [1] |

| Appearance | Colorless liquid with a pungent odor[1][7][8] |

| Density | 0.984 g/mL at 25 °C[2][7] |

| Boiling Point | 380 °C (at normal pressure)[7][9]; 223 °C (at 10 mmHg)[2][8] |

| Melting Point | ~20-22 °C[7][9] |

| Refractive Index | 1.459 - 1.4602 at 20 °C[7][8] |

| Vapor Pressure | <5 mmHg at 20 °C[9] |

| Flash Point | 193 - 207 °C (closed cup)[8] |

| Solubility | Soluble in non-polar organic solvents (e.g., benzene, ether, heptane, toluene)[1][7][9] |

| Reactivity | Decomposes violently in water, releasing heat and hydrochloric acid (HCl)[1][7][8] |

Mechanism of Self-Assembled Monolayer (SAM) Formation

The formation of a dense, stable OTS monolayer is a multi-step process that relies on controlled hydrolysis and condensation reactions. The generally accepted mechanism involves the covalent bonding of OTS molecules to the substrate and subsequent lateral cross-linking to form a polysiloxane network.[3][5]

-

Hydrolysis : The trichlorosilyl head groups react with trace water molecules present in the solvent or adsorbed on the substrate surface. This reaction replaces the chlorine atoms with hydroxyl groups, forming a reactive silanetriol intermediate (R-Si(OH)₃).[3][10]

-

Adsorption & Condensation : The silanetriol intermediates adsorb onto the hydroxyl-rich substrate surface. A condensation reaction then occurs between the silanol (B1196071) groups of the OTS and the hydroxyl groups on the substrate (e.g., Si-OH), forming stable covalent Si-O-Si bonds.[3]

-

Lateral Polymerization : Adjacent hydrolyzed OTS molecules undergo intermolecular condensation, forming a cross-linked polysiloxane network (Si-O-Si) that provides stability to the monolayer.[3][5] The long alkyl chains align, driven by van der Waals interactions, resulting in a densely packed, ordered film.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. Octadecyltrichlorosilane - Wikipedia [en.wikipedia.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Formation of OTS self-assembled monolayers at chemically treated titanium surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. OCTADECYLTRICHLOROSILANE (112-04-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. Trichlorooctadecylsilane | C18H37Cl3Si | CID 8157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-OCTADECYLTRICHLOROSILANE | 112-04-9 [chemicalbook.com]

- 9. bdmaee.net [bdmaee.net]

- 10. Study on the properties of modified octadecyltrichlorosilane (OTS) anti-relaxation coatings for cesium atomic cell: a molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of Trichlorosilane (B8805176) Groups with Hydroxylated Surfaces

This technical guide provides a comprehensive overview of the chemical principles and practical methodologies concerning the reaction of trichlorosilanes with hydroxylated surfaces. This process is fundamental for creating covalently bound, self-assembled monolayers (SAMs), a cornerstone of surface engineering in fields ranging from biosensors and microfluidics to drug delivery systems and advanced materials development.

Core Reaction Mechanism: The Formation of a Siloxane Bond

The covalent attachment of trichlorosilanes to a hydroxylated surface (like silicon dioxide, glass, or metal oxides) is a multi-stage process driven by the high affinity of silicon for oxygen.[1] The overall reaction displaces the chlorine atoms on the silane (B1218182) and a hydrogen atom from the surface hydroxyl group, forming a highly stable silicon-oxygen-silicon (siloxane) bridge and releasing hydrochloric acid (HCl) as a byproduct.[1][2] The formation of a well-ordered monolayer is generally understood to proceed through three primary stages: hydrolysis, physisorption, and condensation.[3]

Stage 1: Hydrolysis

The process is initiated by the hydrolysis of the reactive trichlorosilyl (B107488) headgroup in the presence of trace amounts of water.[3] Water molecules react with the silicon-chlorine (Si-Cl) bonds to form silanol (B1196071) intermediates (Si-OH). This step is critical, as the presence of a thin layer of water on the substrate surface is often necessary to facilitate the reaction.

Stage 2: Physisorption

The hydrolyzed, and now highly polar, silane molecules are physically adsorbed onto the hydroxylated surface via hydrogen bonding between the silanols on the molecule and the hydroxyl groups on the substrate.

Stage 3: Condensation

This final stage involves two key covalent bond-forming reactions:

-

Chemisorption: A condensation reaction occurs between a silanol group on the organosilane and a hydroxyl group on the substrate surface, forming a strong, covalent siloxane (Si-O-Si) bond that anchors the molecule to the surface.[1]

-

Cross-linking: Adjacent hydrolyzed silane molecules react with each other, forming lateral siloxane bonds. This cross-linking creates a stable, two-dimensional network, contributing to the robustness and barrier properties of the resulting monolayer.

dot

Caption: Reaction mechanism of trichlorosilane with a hydroxylated surface.

Factors Influencing Reactivity and Monolayer Quality

The success of the silanization process is highly sensitive to several experimental parameters. Control over these factors is essential for achieving a dense, well-ordered, and defect-free monolayer.

-

Water Availability: The presence of water is a double-edged sword. A thin film of adsorbed water on the substrate is crucial for the initial hydrolysis of the trichlorosilane headgroups.[3] However, excessive water in the bulk solution can lead to premature polymerization of the silanes in solution, forming polysiloxane particles that adsorb onto the surface, resulting in a disordered and rough film.[4][5] The ambient humidity is a key parameter influencing the reaction rate.[4][5]

-

Solvent: Anhydrous organic solvents like toluene (B28343) or hexane (B92381) are typically used to control the concentration of both the silane and the residual water, minimizing bulk polymerization.[6]

-

Reactant Concentration: Higher concentrations of the trichlorosilane can increase the rate of film formation.[4][5] However, excessively high concentrations can also promote the formation of undesirable polysiloxane byproducts.[4]

-

Temperature: Increasing the deposition temperature can slightly increase the film growth rate, although the effect is generally less pronounced than that of humidity or concentration.[4][5]

-

Substrate Cleanliness: The substrate must be scrupulously clean and properly hydroxylated to ensure uniform monolayer formation. Contaminants will block reaction sites and create defects in the film.

dot

Caption: Key factors influencing the outcome of the silanization process.

Data Presentation: Quantitative Analysis

The effectiveness of surface modification is quantified by measuring changes in surface properties, such as hydrophobicity, and by studying the reaction kinetics.

Table 1: Surface Properties After Silanization

This table summarizes the typical water contact angles achieved on various substrates after treatment with organotrichlorosilanes. A higher contact angle signifies a more hydrophobic surface.

| Silane Type (Analog) | Substrate | Cleaning Method | Silanization Conditions | Resulting Water Contact Angle (θ) | Reference |

| Octadecyltrichlorosilane (OTS) | Silicon/Silicon Dioxide | Piranha solution | 1-5 mM in anhydrous toluene, 30-60 min, room temp. | > 110° | [6] |

| Octadecyltrichlorosilane (OTS) | Glass | Piranha solution | 1 mM in anhydrous hexane, 60 min, room temp. | ~105-115° | [6] |

| Trimethylchlorosilane (TMCS) | Silica Xerogel | - | TMCS:methanol:petroleum benzine ratio of 2.5:1:1 | 116.346° | [7] |

| Methyltrichlorosilane (MTS) | SiC Surface | Plasma-enhanced CVD | - | >100° | [8] |

Table 2: Kinetic Data for Monolayer Formation

The formation of self-assembled monolayers can be modeled to understand the rate of reaction under different conditions.

| Silane System | Method | Conditions | Rate Constant (k) | Full Monolayer Time | Reference |

| OTS & 7-octenyltrichlorosilane (B132810) (OCT) | Contact Printing | 50 mM in toluene, Dew point of 10°C | 0.05 s⁻¹ | 120-180 s | [4][5] |

| OTS & 7-octenyltrichlorosilane (OCT) | Contact Printing | Lower humidity (Dew point 1-3°C) | ~0.025 s⁻¹ (factor of 2 slower) | - | [4][5] |

Experimental Protocols

A generalized protocol for the formation of a trichlorosilane SAM on a hydroxylated surface involves substrate preparation, silanization, and curing.

A. Substrate Preparation (Cleaning and Hydroxylation)

-

Objective: To remove organic and inorganic contaminants and to generate a high density of surface hydroxyl (-OH) groups.

-

Materials: Substrate (e.g., silicon wafer, glass slide), Piranha solution (typically a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂; EXTREME CAUTION ADVISED ), deionized (DI) water, nitrogen gas stream.

-

Procedure: a. Immerse the substrate in Piranha solution for 15-30 minutes. This process is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment (PPE). b. Remove the substrate and rinse copiously with DI water. c. Dry the substrate under a stream of high-purity nitrogen gas. d. Optionally, the substrate can be further dehydrated by baking in an oven at 110-120°C for 1 hour. It should be used immediately after cooling to prevent re-adsorption of contaminants.

B. Silanization Reaction (Solution Deposition)

-

Objective: To react the cleaned, hydroxylated surface with the trichlorosilane solution to form the monolayer.

-

Materials: Hydroxylated substrate, anhydrous organic solvent (e.g., toluene, hexane), trichlorosilane reagent (e.g., Octadecyltrichlorosilane - OTS), inert atmosphere glove box or desiccator.

-

Procedure: a. Prepare a dilute solution (e.g., 1-5 mM) of the trichlorosilane in the anhydrous solvent inside an inert atmosphere environment to minimize exposure to ambient moisture.[6] b. Immerse the prepared substrate into the silane solution. c. Allow the reaction to proceed for a specified time, typically ranging from 30 minutes to several hours, at room temperature.[6] d. After immersion, remove the substrate from the solution.

C. Post-Reaction Rinsing and Curing

-

Objective: To remove any physisorbed or loosely bound silane molecules and to complete the cross-linking of the monolayer.

-

Materials: Anhydrous solvent, chloroform (B151607), ethanol (B145695).

-

Procedure: a. Rinse the coated substrate sequentially with the anhydrous solvent (e.g., toluene), followed by chloroform and/or ethanol to remove excess reagent. b. Sonication in the rinsing solvent for a few minutes can help remove aggregated polysiloxanes. c. Cure the monolayer by baking the substrate in an oven (e.g., 110-120°C for 1 hour). This step promotes further covalent cross-linking within the monolayer, enhancing its stability.

dot

Caption: A typical experimental workflow for surface modification.

References

- 1. researchgate.net [researchgate.net]

- 2. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]

- 3. benchchem.com [benchchem.com]

- 4. Growth kinetics and morphology of self-assembled monolayers formed by contact printing 7-octenyltrichlorosilane and octadecyltrichlorosilane on Si(100) wafers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Application and Characterization of Methyltrichlorosilane (MTS) in Silicon Carbide Semiconductor Processes | Aure Chemical [aurechem.com]

The Intricate Dance of Molecules: A Technical Guide to the Thermodynamics of OTS Adsorption on Silicon Dioxide

For researchers, scientists, and professionals in drug development, understanding and controlling surface interactions at the molecular level is paramount. The self-assembly of n-octadecyltrichlorosilane (OTS) on silicon dioxide (SiO₂) serves as a cornerstone for creating well-defined, hydrophobic surfaces essential in a myriad of applications, from microelectronics to advanced drug delivery systems. This technical guide delves into the thermodynamic principles governing this critical process, offering a comprehensive overview of the quantitative data, experimental protocols, and the underlying molecular choreography.

The formation of a stable, highly ordered OTS monolayer on a silicon dioxide substrate is a spontaneous process driven by a delicate interplay of enthalpic and entropic forces. This self-assembly is characterized by the hydrolysis of the trichlorosilane (B8805176) headgroup in the presence of a thin layer of surface-adsorbed water, followed by the formation of robust siloxane (Si-O-Si) bonds with the substrate and adjacent OTS molecules. The long alkyl chains of the OTS molecules then align, driven by van der Waals interactions, to form a dense, quasi-crystalline monolayer.

Thermodynamic Parameters of OTS Adsorption

The spontaneity of the OTS adsorption process is quantified by the change in Gibbs free energy (ΔG_ads), which is influenced by the changes in enthalpy (ΔH_ads) and entropy (ΔS_ads) of the system. The adsorption process is typically exothermic, meaning it releases heat (negative ΔH_ads), due to the formation of strong covalent bonds between the OTS molecules and the silicon dioxide surface. While the ordering of the OTS molecules on the surface leads to a decrease in entropy, the overall entropy change of the system, including the release of solvent molecules, can be complex.

A study of OTS adsorption on Si(100)/SiO₂ fitting the data to a Langmuir isotherm model yielded a Gibbs free energy of adsorption of -6.28 kcal mol⁻¹[1]. Another study on alumina, which has a surface chemistry comparable to silicon dioxide for OTS adsorption, reported ΔG_ads values ranging from -7.5 to -5.4 kcal/mol[2]. These negative values confirm the spontaneous nature of the adsorption process.

For a more detailed comparison, the following table summarizes key thermodynamic and kinetic parameters gathered from the literature.

| Parameter | Value | Substrate | Solvent | Comments | Reference |

| Gibbs Free Energy of Adsorption (ΔG_ads) | -6.28 kcal mol⁻¹ | Si(100)/SiO₂ | Not Specified | Calculated from Langmuir isotherm fit. | [1] |

| Gibbs Free Energy of Adsorption (ΔG_ads) | -7.5 to -5.4 kcal/mol | Alumina | Heptane | Indicates a spontaneous adsorption process. | [2] |

| Adsorption Rate Constant (k_a) | 236 M⁻¹ s⁻¹ | Si(100)/SiO₂ | Not Specified | Determined from Langmuir isotherm fit. | [1] |

| Desorption Rate Constant (k_d) | 0.0082 s⁻¹ | Si(100)/SiO₂ | Not Specified | Determined from Langmuir isotherm fit. | [1] |

| Film Growth Rate Constant | 0.05 s⁻¹ | Si(100) | Toluene | For contact printing at a dew point of 10 °C and 50 mM ink concentration. | [3] |

Experimental Protocols for OTS Monolayer Formation

The quality and reproducibility of OTS monolayers are highly dependent on meticulous experimental control. The two primary methods for OTS deposition are solution-phase deposition and vapor-phase deposition.

Solution-Phase Deposition Protocol

This is the most common method for forming OTS self-assembled monolayers.

-

Substrate Preparation:

-

Silicon wafers with a native oxide layer are typically used.

-

Cleaning is a critical step to ensure a hydrophilic surface with a sufficient density of hydroxyl groups. A common procedure involves sonicating the substrate in a series of solvents such as acetone, and isopropanol.

-

A final cleaning and hydroxylation step is often performed using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an O₂ plasma treatment. The substrate is then thoroughly rinsed with deionized water and dried under a stream of nitrogen.

-

-

OTS Solution Preparation:

-

A dilute solution of OTS is prepared in an anhydrous organic solvent, such as toluene, heptane, or a mixture of hexadecane (B31444) and carbon tetrachloride. A typical concentration ranges from 0.1 to 1 mM.

-

The presence of a controlled, small amount of water is crucial for the hydrolysis of the OTS headgroups. However, excessive water can lead to polymerization of OTS in the solution, resulting in a rough and disordered film[4][5].

-

-

Deposition:

-

The cleaned substrate is immersed in the OTS solution for a specific duration, which can range from minutes to several hours. The immersion time affects the completeness and ordering of the monolayer.

-

The deposition is typically carried out at room temperature in a controlled environment to minimize contamination.

-

-

Post-Deposition Treatment:

-

After immersion, the substrate is rinsed with a fresh solvent (e.g., chloroform (B151607) or toluene) to remove any physisorbed molecules.

-

The substrate is then dried, often by blowing with dry nitrogen.

-

A final annealing step (e.g., at 100-120 °C) can be performed to promote the cross-linking of the siloxane network and improve the stability of the monolayer.

-

Vapor-Phase Deposition Protocol

Vapor-phase deposition offers better control over the water content and can lead to smoother monolayers.

-

Substrate Preparation: The substrate is cleaned and hydroxylated using the same procedures as in the solution-phase method.

-

Deposition Chamber Setup:

-

The deposition is carried out in a vacuum chamber.

-

The cleaned substrate is placed in the chamber.

-

A container with liquid OTS is also placed inside the chamber, away from the substrate.

-

-

Deposition Process:

-

The chamber is evacuated to a low pressure.

-

The temperature of the OTS source is controlled to regulate its vapor pressure.

-

The substrate can be kept at room temperature or heated.

-

A controlled amount of water vapor can be introduced into the chamber to facilitate the hydrolysis reaction on the substrate surface[6]. The amount of pre-adsorbed water on the substrate is a key parameter for controlling the quality of the film[6].

-

The deposition time is typically on the order of hours.

-

-

Post-Deposition Treatment: Similar to the solution-phase method, the substrate may be annealed to enhance the monolayer's quality.

Characterization of OTS Monolayers

A suite of surface-sensitive techniques is employed to characterize the quality, thickness, and properties of the formed OTS monolayers.

| Characterization Technique | Information Obtained |

| Contact Angle Goniometry | Provides a measure of the surface hydrophobicity. A high water contact angle (typically >100°) indicates the formation of a dense and well-ordered OTS monolayer[2][7]. |

| Atomic Force Microscopy (AFM) | Visualizes the surface morphology, allowing for the assessment of monolayer uniformity, coverage, and the presence of defects or aggregates[4][5][8]. |

| Ellipsometry | Measures the thickness of the OTS monolayer with high precision[2][4][5][9]. |

| X-ray Photoelectron Spectroscopy (XPS) | Confirms the chemical composition of the surface, showing the presence of silicon, oxygen, and carbon from the OTS molecule and the absence of contaminants[4][10]. |

| Fourier Transform Infrared Spectroscopy (FTIR) | Provides information about the conformational order of the alkyl chains in the monolayer. The position of the CH₂ stretching vibrations is sensitive to the degree of ordering[2]. |

Visualizing the Process: Experimental Workflow and Logical Relationships

To better illustrate the key steps and their interdependencies, the following diagrams are provided.

Caption: A flowchart illustrating the typical experimental workflow for solution-phase deposition of OTS monolayers on silicon dioxide.

Caption: A diagram illustrating the logical progression of the OTS self-assembly process on a hydroxylated silicon dioxide surface.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Growth kinetics and morphology of self-assembled monolayers formed by contact printing 7-octenyltrichlorosilane and octadecyltrichlorosilane on Si(100) wafers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. researchgate.net [researchgate.net]

Octadecyltrichlorosilane (CAS 112-04-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Octadecyltrichlorosilane (OTS), with the CAS number 112-04-9, is a long-chain organosilane compound extensively utilized in surface science, nanotechnology, and materials science. Its ability to form highly ordered, self-assembled monolayers (SAMs) on various hydroxylated substrates makes it a critical component in applications ranging from microelectronics to biomedical devices. This technical guide provides an in-depth overview of the core properties, experimental protocols, and key characteristics of OTS.

Core Physicochemical and Safety Properties

Octadecyltrichlorosilane is a colorless liquid with a pungent odor.[1][2] It is a reactive chemical that requires careful handling due to its corrosive nature and vigorous reaction with water.[1][3]

Table 1: Physicochemical Properties of Octadecyltrichlorosilane

| Property | Value |

| CAS Number | 112-04-9 |

| Molecular Formula | C₁₈H₃₇Cl₃Si[2] |

| Molecular Weight | 387.99 g/mol [1][2] |

| Appearance | Colorless liquid[1][4] |

| Odor | Pungent[1][2] |

| Boiling Point | 380 °C[2] |

| Melting Point | Approximately 20 °C[2] |

| Density | 0.984 g/cm³ at 25 °C[2] |

| Refractive Index | 1.4602 at 20 °C[2] |

| Vapor Pressure | 9.92 x 10⁻⁶ mmHg[2] |

| Solubility | Soluble in non-polar organic solvents like benzene, ethyl ether, heptane, and perchloroethylene.[2][5] |

| Water Solubility | Decomposes violently.[1][6] |

Table 2: Safety and Hazard Information for Octadecyltrichlorosilane

| Hazard Category | Description |

| GHS Pictograms | Corrosion |

| GHS Signal Word | Danger[7] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[7] |

| Reactivity | Reacts violently with water, steam, or moist air to produce heat and toxic, corrosive fumes of hydrogen chloride (HCl).[1][2] May also produce flammable hydrogen gas.[1] |

| Incompatibilities | Strong acids, strong bases, strong oxidizing agents, alcohols, and acetone (B3395972).[1][6] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[8] Keep container dry.[6] |

| Personal Protective Equipment | Wear suitable protective clothing, gloves, and eye/face protection.[6][7] |

Formation of Self-Assembled Monolayers (SAMs)

The primary application of OTS is the formation of robust and highly ordered self-assembled monolayers on hydroxyl-terminated surfaces, such as silicon wafers with a native oxide layer, glass, and mica.[9] This process relies on the hydrolysis of the trichlorosilyl (B107488) headgroup in the presence of a thin layer of surface-adsorbed water, followed by a condensation reaction with the surface hydroxyl groups and lateral cross-linking with adjacent molecules.[10]

Caption: Signaling pathway of OTS self-assembled monolayer formation.

Experimental Protocols

Detailed methodologies are crucial for achieving high-quality, reproducible OTS SAMs. The following protocols outline standard procedures for substrate preparation and monolayer deposition.

Protocol 1: Substrate Cleaning - Solvent Degreasing

This protocol is a preliminary step to remove gross organic contamination.

-

Place the silicon wafer or glass slide in a beaker.

-

Add acetone to fully immerse the substrate.

-

Sonicate for 10-15 minutes.

-

Decant the acetone and replace it with fresh acetone for a second 10-15 minute sonication.

-

Repeat the process with isopropyl alcohol or methanol (B129727) for 10-15 minutes.[11][12]

-

Rinse the substrate thoroughly with deionized (DI) water.

-

Dry the substrate under a stream of high-purity nitrogen gas.

Protocol 2: Substrate Cleaning - RCA-1 (SC-1) Treatment

The RCA-1 clean is highly effective at removing organic residues and creating a hydrophilic surface.[13]

-

Prepare the RCA-1 solution in a clean glass beaker by mixing 5 parts DI water, 1 part 27% ammonium (B1175870) hydroxide (B78521) (NH₄OH), and 1 part 30% hydrogen peroxide (H₂O₂). Caution: This mixture is caustic and should be handled with extreme care in a fume hood.

-

Heat the solution to 70-80 °C on a hot plate.[11]

-

Immerse the solvent-cleaned substrate in the hot RCA-1 solution for 10-15 minutes.[11]

-

Remove the substrate and rinse extensively with DI water.

-

Dry the substrate under a stream of high-purity nitrogen gas. The surface should be hydrophilic at this stage.

Protocol 3: OTS Self-Assembled Monolayer Deposition (Solution Phase)

This is the most common method for forming OTS SAMs.

-

Prepare a 1-5 mM solution of OTS in an anhydrous solvent such as toluene (B28343) or hexane (B92381) in a glovebox or under an inert atmosphere to minimize exposure to atmospheric moisture.[10]

-

Place the clean, dry, and hydroxylated substrate in the OTS solution.

-

Allow the self-assembly process to proceed for 15 minutes to 2 hours.[14] The reaction time can influence the quality and completeness of the monolayer.[2]

-

Remove the substrate from the solution and rinse with fresh anhydrous solvent (e.g., toluene) to remove any physisorbed molecules.

-

Rinse with a polar solvent like ethanol (B145695) or isopropanol.

-

Dry the substrate under a stream of high-purity nitrogen gas.

-

(Optional but recommended) Cure the SAM by baking at 100-120 °C for 1 hour to promote further cross-linking and remove residual solvent.

References

- 1. Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. AFM investigation of effect of absorbed water layer structure on growth mechanism of octadecyltrichlorosilane self-assembled monolayer on oxidized silicon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. mdmf.hkust.edu.hk [mdmf.hkust.edu.hk]

- 10. researchgate.net [researchgate.net]

- 11. inrf.uci.edu [inrf.uci.edu]

- 12. hms.harvard.edu [hms.harvard.edu]

- 13. biolinscientific.com [biolinscientific.com]

- 14. Formation of OTS Self-assembled Monolayer on Glass Surface Investigated by AFM [cjcu.jlu.edu.cn]

role of water in octadecyltrichlorosilane self-assembly

An in-depth technical guide on the critical role of water in the self-assembly of octadecyltrichlorosilane (OTS), prepared for researchers, scientists, and drug development professionals.

Introduction

Octadecyltrichlorosilane (CH₃(CH₂)₁₇SiCl₃, OTS) is one of the most extensively studied organosilanes for the formation of self-assembled monolayers (SAMs). These highly ordered, nanometer-thick organic layers are pivotal in a multitude of applications, including surface passivation, biocompatible coatings, microelectronics, and as anti-relaxation coatings in atomic vapor cells. The formation of a dense, well-ordered OTS monolayer is a complex process governed by multiple factors, with the presence of water being the most critical and nuanced parameter.

This technical guide delineates the multifaceted role of water in the OTS self-assembly mechanism. It is now widely accepted that water is indispensable for the underlying chemical reactions to proceed; however, an excess of water can be profoundly detrimental, leading to disordered, aggregated films instead of a uniform monolayer.[1][2][3][4] Understanding and controlling the water content—both on the substrate surface and within the reaction solvent—is paramount to achieving reproducible, high-quality OTS SAMs.

The Chemical Mechanism of OTS Self-Assembly

The formation of an OTS monolayer on a hydroxylated surface (such as native silicon dioxide, glass, or mica) is a two-step process involving hydrolysis and subsequent condensation reactions. Water is the key reagent that initiates this cascade.

Step 1: Hydrolysis The process begins with the hydrolysis of the reactive trichlorosilyl (B107488) headgroup of the OTS molecule. In this step, the three chloro- groups (Si-Cl) react with water molecules to form silanol (B1196071) groups (Si-OH), releasing hydrochloric acid (HCl) as a byproduct.[5][6][7]

Reaction: C₁₈H₃₇SiCl₃ + 3H₂O → C₁₈H₃₇Si(OH)₃ + 3HCl

This reaction is extremely rapid and can occur with trace amounts of water present either on the substrate surface or dissolved in the solvent.[5]

Step 2: Condensation Following hydrolysis, the highly reactive silanol intermediates undergo condensation reactions to form a stable, covalently bonded network. This occurs via two primary pathways:

-

In-plane Cross-linking: Adjacent hydrolyzed OTS molecules react with each other, forming strong siloxane bonds (Si-O-Si). This lateral polymerization is crucial for the formation of a densely packed and stable monolayer.[3][8]

-

Surface Grafting: The silanol groups of the OTS molecules react with the hydroxyl groups (-OH) present on the substrate surface, forming covalent siloxane bonds that anchor the monolayer to the substrate.[3][8]

The interplay between these reactions, driven by the van der Waals interactions between the long octadecyl chains, results in a highly ordered, quasi-crystalline monolayer structure.

The Critical Influence of Water Concentration

The concentration and location of water in the system dictates the growth mechanism and ultimate quality of the OTS film. The effect is not linear; both insufficient and excessive water are detrimental.

-

Low Water Concentration (Anhydrous/Low Humidity): In conditions with very little water, the hydrolysis reaction is slow and incomplete. This results in the formation of an incomplete monolayer with significant voids and defects.[1][3] However, growth on a surface with a low water content can proceed at a steady, constant speed, eventually leading to a well-ordered film if given sufficient time.[2][9][10] Ultrasmooth monolayers have been achieved by using very dry solutions, where film formation occurs through a slow "patch expansion" process over extended periods (e.g., 2 days).[4]

-

Moderate Water Concentration (Optimal Humidity): A moderate amount of water is considered optimal for high-quality SAM formation.[1][2][3] This condition provides enough water to facilitate the initial hydrolysis and nucleation of OTS "islands" on the surface. These islands then grow two-dimensionally until they coalesce into a complete, densely packed monolayer.[11] This regime balances the reaction rates to favor surface-mediated assembly over bulk polymerization.

-

High Water Concentration (Excess Water/High Humidity): Excess water, either in the solvent or as a thick adsorbed layer on the substrate, leads to poor film quality.[1][2][4]

-

Bulk Polymerization: High water content in the solvent causes rapid hydrolysis and condensation of OTS molecules in the solution itself, before they can adsorb onto the substrate. This forms large polysiloxane aggregates.[12][13] These aggregates then deposit randomly onto the surface, resulting in a thick, rough, and disordered film that is not a true monolayer.[4]

-

Surface Barrier: A thick layer of water on the substrate can act as a physical barrier, hindering the hydrolyzed OTS molecules from reaching and covalently bonding with the surface hydroxyl groups.[1][2] This can paradoxically slow down the final stages of monolayer completion, leaving pinholes and defects in the film.[1][3]

-

Data Presentation: Impact of Humidity on Monolayer Properties

Quantitative analysis of OTS monolayers reveals a strong correlation between the ambient relative humidity (RH) during deposition and the final film characteristics.

| Parameter | Low Humidity (e.g., <18-20% RH) | Moderate Humidity (e.g., 45% RH) | High Humidity (e.g., >80-90% RH) |

| Growth Kinetics | Maintains a relatively constant, slow growth speed.[1][2][9] | Favorable for initial nucleation and island growth, but completion can be slow in the final stage.[1][2][3] | Rapid initial appearance of film patches, but very slow overall completion due to barrier effects.[1][2] |

| Film Thickness | Tends towards a single monolayer (approx. 2.6 nm) but may be incomplete.[4] | Consistently achieves monolayer thickness (2.6 ± 0.2 nm).[4] | Can result in thicker, multilayered films due to aggregate deposition.[4][12] |

| Surface Roughness (RMS) | Can produce ultrasmooth films (~1.0 Å) if given sufficient time under dry conditions.[4] | Generally low roughness, consistent with a well-formed monolayer. | High roughness (>3.0 Å) due to the deposition of polymeric aggregates.[4] |

| Water Contact Angle | High, hydrophobic angle (>100°) if a full monolayer is achieved. | Consistently high, hydrophobic angle (e.g., 104°), indicating a dense film.[3] | Can be variable and lower than expected due to film defects and disorder. |

| Surface Coverage | Slower to reach full coverage compared to moderate RH.[1] | Reaches high coverage, but the rate may decrease significantly as the film nears completion.[1] | Shows the lowest overall growth rate to full coverage despite rapid initial nucleation.[1] |

Experimental Protocols

Achieving a high-quality OTS SAM requires meticulous control over the experimental conditions, particularly substrate preparation and the deposition environment.

Substrate Preparation

The substrate (e.g., silicon wafer with native oxide, glass slide) must be scrupulously cleaned to remove organic contaminants and to ensure a high density of surface hydroxyl (-OH) groups, which act as anchoring sites for the OTS.

-

Degreasing: Sonicate the substrate in a series of solvents such as acetone, and isopropanol (B130326) (10-15 minutes each).

-

Drying: Dry the substrate under a stream of inert gas (e.g., N₂ or Ar).

-

Hydroxylation/Activation: Expose the substrate to an oxidizing agent to remove residual organics and generate a hydrophilic, hydroxyl-terminated surface. Common methods include:

-

Piranha Solution: Immerse in a freshly prepared 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ for 15-30 minutes at 80-120°C. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care).

-

UV/Ozone Treatment: Place the substrate in a UV/Ozone cleaner for 15-20 minutes. This is a safer, effective alternative to Piranha solution.

-

-

Final Rinse and Dry: Thoroughly rinse the substrate with ultrapure deionized (DI) water and dry completely with an inert gas stream. The substrate should be used immediately.

Solution-Phase Deposition Protocol

This is the most common method for OTS deposition.

-

Environment Control: Perform the deposition in a controlled environment, such as a glovebox, where the relative humidity (RH) can be maintained at a desired level (typically 20-45%).

-

Solution Preparation: Prepare a dilute solution of OTS (e.g., 1 mM) in a high-purity, anhydrous solvent. Common solvents include toluene, hexane, or cyclohexane.[14] The solvent's ability to dissolve trace amounts of water is a critical factor.[12]

-

Immersion: Immerse the freshly cleaned and dried substrate into the OTS solution. Typical immersion times range from 15 minutes to several hours, depending on the desired film quality and reaction conditions.[14][15]

-

Rinsing: After immersion, remove the substrate and immediately rinse it thoroughly with a fresh, anhydrous solvent (e.g., chloroform, hexane) to wash away any non-covalently bonded (physisorbed) molecules and aggregates.

-

Curing: Cure the substrate by baking it in an oven (e.g., at 100-120°C for 1 hour) to promote further cross-linking within the monolayer and drive off any remaining solvent or water, enhancing the film's stability.[16]

Characterization

The quality of the resulting OTS monolayer is assessed using various surface-sensitive techniques:

-

Atomic Force Microscopy (AFM): To visualize surface morphology, roughness, and identify defects or aggregates.[1][9]

-

Ellipsometry: To measure the thickness of the monolayer with sub-nanometer precision.[4][14]

-

Contact Angle Goniometry: To measure the static water contact angle, which indicates the hydrophobicity and packing density of the monolayer.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical bonding states at the surface.[4]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To probe the conformational order of the alkyl chains.[1][14]

Conclusion

The role of water in the self-assembly of octadecyltrichlorosilane is profoundly dualistic. It is a necessary reactant for the hydrolysis that initiates monolayer formation, yet its excess leads to uncontrolled polymerization and the formation of disordered, aggregated films. The highest quality, smoothest, and most densely packed OTS monolayers are formed under carefully controlled conditions where a limited, optimal amount of water is present. This allows for a surface-catalyzed reaction mechanism to dominate over bulk solution polymerization. For any researcher or professional working with OTS, the precise control of humidity and solvent water content is not merely a procedural detail but the most critical factor determining the success and reproducibility of the surface modification.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Study on the properties of modified octadecyltrichlorosilane (OTS) anti-relaxation coatings for cesium atomic cell: a molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trichlorooctadecylsilane | C18H37Cl3Si | CID 8157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. AFM investigation of effect of absorbed water layer structure on growth mechanism of octadecyltrichlorosilane self-assembled monolayer on oxidized silicon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. shibaura.elsevierpure.com [shibaura.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Self-assembly of octadecyltrichlorosilane: Surface structures formed using different protocols of particle lithography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Solubility of Octadecyltrichlorosilane (OTS) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of octadecyltrichlorosilane (OTS) in various organic solvents. A thorough understanding of its solubility is critical for the effective use of OTS in its primary applications, most notably the formation of self-assembled monolayers (SAMs) for surface modification. Due to the highly reactive nature of its trichlorosilyl (B107488) headgroup, the handling and dissolution of OTS require careful consideration of solvent choice and experimental conditions to prevent premature hydrolysis and polymerization.

Core Concepts: Factors Influencing OTS Solubility and Solution Stability

The solubility of octadecyltrichlorosilane is governed by the principle of "like dissolves like." The long, nonpolar octadecyl (C18) chain dictates its affinity for nonpolar organic solvents. Conversely, the polar trichlorosilyl headgroup is highly susceptible to reaction with protic substances, particularly water.

Key Factors:

-

Solvent Polarity: OTS exhibits the highest solubility in nonpolar, aprotic solvents that can effectively solvate its long alkyl chain without reacting with the Si-Cl bonds.

-

Presence of Water: Trace amounts of water in the solvent will lead to the rapid hydrolysis of the trichlorosilyl group, forming silanols. These silanols are highly reactive and will subsequently condense to form polysiloxane oligomers and polymers, which may precipitate from the solution. This reactivity makes traditional equilibrium solubility measurements challenging.[1]

-

Temperature: While for many solids solubility increases with temperature, the primary concern with OTS is that elevated temperatures can also accelerate the rate of hydrolysis and polymerization if any moisture is present.[2]

Quantitative Solubility Data

Precise quantitative solubility data for OTS (e.g., in g/100 mL or molarity at saturation) is not widely available in the scientific literature. This is a direct consequence of the compound's reactivity, which complicates the determination of true equilibrium solubility. However, for practical applications such as the formation of SAMs, OTS is typically used at low concentrations, well below its saturation point.

The following table summarizes the qualitative solubility of OTS in various organic solvents as reported in chemical literature and databases.

| Solvent Category | Solvent Name | Qualitative Solubility | Reference(s) |

| Nonpolar Aprotic | Toluene (B28343) | Soluble | [2] |

| Hexane (B92381) | Soluble | [2] | |

| Heptane | Soluble | [3] | |

| Benzene | Soluble | [3] | |

| Perchloroethylene | Soluble | [3] | |

| Ethers | Ethyl Ether | Soluble | [3] |

| Chlorinated | Chloroform | Soluble, Sparingly Soluble | [2][4] |

| Dichloromethane | Slightly Soluble | [4] | |

| Protic Solvents | Water | Decomposes | [2][4] |

| Alcohols | Decomposes | [5] | |

| Amines | Decomposes | [5] |

Experimental Protocol: Preparation of an OTS Solution for Self-Assembled Monolayer (SAM) Formation

This protocol outlines the standard procedure for preparing a dilute solution of OTS in an anhydrous organic solvent, suitable for the deposition of a high-quality self-assembled monolayer on a hydroxylated substrate (e.g., silicon wafers with a native oxide layer, glass, or mica).

Materials:

-

Octadecyltrichlorosilane (OTS), >95% purity

-

Anhydrous toluene or hexane (solvent)

-

Argon or Nitrogen gas (inert gas)

-

Glassware (e.g., volumetric flask, graduated cylinders, beaker), oven-dried

-

Syringes and needles, oven-dried

-

Glovebox or Schlenk line (recommended)

Procedure:

-

Preparation of Glassware: Thoroughly clean all glassware and dry it in an oven at >120 °C for at least 4 hours to remove any adsorbed water. Allow the glassware to cool to room temperature in a desiccator or under a stream of inert gas.

-

Inert Atmosphere: For optimal results, perform all subsequent steps in a glovebox or using a Schlenk line under a positive pressure of argon or nitrogen. This will minimize the exposure of OTS to atmospheric moisture.[1]

-

Solvent Transfer: Transfer the required volume of anhydrous solvent into the volumetric flask using a dry syringe or cannula.

-

OTS Addition: Using a dry microsyringe, carefully and slowly add the desired volume of OTS to the solvent in the volumetric flask. It is crucial to dispense the OTS below the solvent surface to avoid contact with the headspace atmosphere.

-

Mixing: Gently swirl the flask to ensure the OTS is fully dissolved and the solution is homogeneous.

-

Usage: The freshly prepared OTS solution should be used immediately for the SAM deposition process to prevent degradation.

Typical Concentration: For SAM formation, OTS solutions are typically prepared at concentrations in the range of 1 to 10 mM.

Signaling Pathways and Logical Relationships

The utility of octadecyltrichlorosilane in forming self-assembled monolayers is predicated on a well-defined reaction pathway involving hydrolysis and subsequent condensation. This process can be visualized as a signaling cascade where the initial presence of water and a hydroxylated surface triggers the sequential formation of covalent bonds.

Logical Workflow for OTS Solution Preparation and Handling

Caption: Logical workflow for the preparation and handling of OTS solutions.

Reaction Pathway for Self-Assembled Monolayer (SAM) Formation

Caption: Reaction pathway for the formation of an OTS self-assembled monolayer.

References

Unlocking Surface Control: A Technical Guide to the Molecular Packing and Orientation in OTS SAMs

For Researchers, Scientists, and Drug Development Professionals

Self-assembled monolayers (SAMs) of octadecyltrichlorosilane (OTS) represent a cornerstone of surface science, enabling the precise modification of surface properties for a vast array of applications, from biocompatible coatings on medical implants to the controlled crystallization of pharmaceuticals. This technical guide provides an in-depth exploration of the molecular architecture of OTS SAMs, focusing on the critical aspects of molecular packing and orientation that dictate their functionality. Detailed experimental protocols for key characterization techniques are provided to equip researchers with the practical knowledge to analyze these fascinating molecular films.

The Foundation: Formation and Structure of OTS SAMs

The formation of a robust and well-ordered OTS SAM is a multi-step process initiated by the hydrolysis of the trichlorosilane (B8805176) headgroup in the presence of a thin layer of water on a hydroxylated surface, such as silicon oxide (SiO₂) or glass. This is followed by the covalent attachment of the silanol-terminated OTS molecules to the surface and subsequent lateral cross-linking between adjacent molecules, forming a stable polysiloxane network. The long alkyl chains (C18) then self-organize through van der Waals interactions to form a dense, quasi-crystalline monolayer.

The final structure of the OTS SAM is characterized by a high degree of molecular order, with the alkyl chains adopting a predominantly all-trans conformation and tilting at a slight angle relative to the surface normal. This tilted arrangement allows for optimal van der Waals interactions between the chains, leading to a densely packed and stable film.

Quantitative Insights into OTS SAM Architecture

The precise molecular arrangement within an OTS SAM can be quantified using various surface-sensitive analytical techniques. The following tables summarize key quantitative data reported in the literature for well-ordered OTS SAMs on silicon substrates.

Table 1: Molecular Orientation and Film Thickness

| Parameter | Typical Value | Characterization Technique(s) |

| Alkyl Chain Tilt Angle (from surface normal) | ~15° - 17° | X-ray Reflectivity, FTIR Spectroscopy |

| Monolayer Thickness | 2.5 ± 0.2 nm | Ellipsometry, X-ray Reflectivity, Atomic Force Microscopy (AFM) |

Table 2: Surface Properties and Packing Density

| Parameter | Typical Value | Characterization Technique(s) |

| Static Water Contact Angle | 110° - 114° | Contact Angle Goniometry |

| Surface Coverage | High (approaching a complete monolayer) | Inferred from techniques like XPS and ellipsometry |

Visualizing the Process: Formation and Packing

To better understand the intricate processes governing OTS SAM formation and structure, the following diagrams, generated using the Graphviz DOT language, illustrate the key steps and molecular arrangements.

Caption: Logical workflow for the preparation and characterization of OTS SAMs.

Caption: Molecular arrangement of OTS molecules on a hydroxylated surface.

Experimental Protocols for Core Characterization Techniques

Reproducible and accurate characterization of OTS SAMs is paramount for understanding their structure-property relationships. The following sections provide detailed methodologies for key experimental techniques.

Contact Angle Goniometry

Objective: To assess the hydrophobicity of the OTS SAM, which is indicative of a well-packed and ordered monolayer.

Methodology:

-

Instrument Setup:

-

Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

-

Ensure the instrument is placed on a vibration-free table in a controlled environment (temperature and humidity).

-

-

Sample Preparation:

-

Prepare the OTS SAM on the desired substrate as per the established protocol.

-

Gently rinse the sample with an appropriate solvent (e.g., anhydrous toluene, then ethanol) to remove any physisorbed molecules and dry with a stream of inert gas (e.g., nitrogen or argon).

-

-

Measurement:

-

Place the sample on the goniometer stage and ensure it is level.

-

Use high-purity deionized water as the probe liquid.

-

Dispense a droplet of water (typically 2-5 µL) onto the SAM surface.

-

Allow the droplet to equilibrate for a few seconds.

-

Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

-

Use the instrument's software to measure the static contact angle on both sides of the droplet.

-

Perform measurements at multiple locations on the sample surface to ensure homogeneity and calculate the average contact angle.

-

Ellipsometry

Objective: To determine the thickness of the OTS SAM with sub-nanometer precision.

Methodology:

-

Instrument Setup:

-

Utilize a spectroscopic ellipsometer.

-

Calibrate the instrument using a reference silicon wafer with a known silicon dioxide layer thickness.

-

-

Bare Substrate Measurement:

-

Before SAM deposition, measure the ellipsometric parameters (Ψ and Δ) of the bare substrate over a wide spectral range.

-

Model the substrate to determine the thickness of the native oxide layer.

-

-

SAM-Coated Substrate Measurement:

-

After OTS SAM formation and rinsing, measure the ellipsometric parameters of the coated substrate under the same conditions as the bare substrate.

-

-

Data Analysis:

-

Model the sample as a three-layer system: silicon substrate, silicon dioxide layer, and the OTS monolayer.

-

Fix the known parameters (substrate and oxide properties) and fit the experimental data by varying the thickness and refractive index of the OTS layer. A typical refractive index for a dense OTS monolayer is around 1.45.

-

The resulting thickness value from the best fit represents the thickness of the OTS SAM.

-

Atomic Force Microscopy (AFM)

Objective: To visualize the topography of the OTS SAM at the nanoscale, identifying domains, defects, and overall surface roughness.

Methodology:

-

Instrument Setup:

-

Use an AFM operating in tapping mode or PeakForce Tapping mode to minimize damage to the soft monolayer.

-

Select a sharp silicon nitride cantilever with a low spring constant (e.g., < 1 N/m).

-

Ensure the instrument is in a vibration and acoustically isolated environment.

-

-

Sample Preparation:

-

Mount the OTS-coated substrate on a magnetic sample puck using double-sided tape.

-

-

Imaging:

-

Engage the cantilever with the sample surface.

-

Optimize imaging parameters, including setpoint, scan size, scan rate, and feedback gains, to obtain a high-quality, stable image.

-

Start with a larger scan size (e.g., 1 µm x 1 µm) to get an overview of the surface and then zoom in to smaller areas for higher resolution imaging.

-

-

Image Analysis:

-

Use the AFM software to analyze the obtained images.

-

Measure the root-mean-square (RMS) roughness of the film to quantify its smoothness.

-

Identify and characterize any features such as islands (in incomplete monolayers) or pinholes.

-

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To probe the chemical composition and conformational order of the alkyl chains in the OTS SAM.

Methodology:

-

Instrument Setup:

-

Use an FTIR spectrometer equipped with a sensitive detector (e.g., MCT).

-

For analysis of SAMs on silicon, an Attenuated Total Reflectance (ATR) accessory with a Germanium (Ge) crystal is often employed. For reflective substrates, a grazing angle reflection setup is suitable.

-

-

Background Spectrum:

-

Collect a background spectrum of the bare, clean substrate under the same conditions that will be used for the sample measurement.

-

-

Sample Spectrum:

-

Mount the OTS-coated substrate in the spectrometer.

-

Collect the infrared spectrum of the sample.

-

-

Data Analysis:

-

Subtract the background spectrum from the sample spectrum to obtain the spectrum of the OTS monolayer.

-

Analyze the C-H stretching region (approximately 2800-3000 cm⁻¹). The positions of the symmetric (νs(CH₂)) and asymmetric (νas(CH₂)) methylene (B1212753) stretching peaks provide information about the conformational order. For highly ordered, all-trans alkyl chains, these peaks are typically found near 2850 cm⁻¹ and 2918 cm⁻¹, respectively. A shift to higher wavenumbers indicates a more disordered, liquid-like state.

-

This guide provides a foundational understanding of the molecular packing and orientation in OTS SAMs, complemented by practical experimental protocols. By leveraging this knowledge, researchers can effectively fabricate and characterize these versatile molecular films for a wide range of scientific and technological advancements.

Methodological & Application

Application Note & Protocol: Octadecyltrichlorosilane (OTS) Vapor Deposition for Hydrophobic Surface Modification of Silicon Wafers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octadecyltrichlorosilane (OTS, CH₃(CH₂)₁₇SiCl₃) is an organosilane compound widely used to form dense, hydrophobic self-assembled monolayers (SAMs) on hydroxylated surfaces such as silicon wafers. This process transforms the naturally hydrophilic silicon dioxide surface into a highly non-polar, water-repellent interface. The vapor deposition method described herein is an effective technique for creating uniform, high-quality OTS monolayers.[1] Compared to traditional solution-based deposition, chemical vapor deposition (CVD) offers superior control over the process, minimizing the formation of undesirable three-dimensional aggregates and ensuring a cleaner, more reproducible surface modification.[1][2]

The underlying chemistry involves the reaction of the trichlorosilane (B8805176) headgroup of OTS with surface hydroxyl (-OH) groups present on the silicon wafer. This reaction forms stable covalent Si-O-Si bonds, anchoring the 18-carbon alkyl chains to the surface. The long alkyl chains then self-organize into a densely packed, quasi-crystalline structure, presenting a low-energy, hydrophobic surface. This modification is critical for applications in microfluidics, biosensor development, anti-stiction coatings for MEMS devices, and as a surface treatment for high-resolution lithography.[2][3]

Experimental Protocol

This protocol details the step-by-step procedure for cleaning silicon wafers, performing OTS vapor deposition, and conducting post-deposition treatment.

1. Materials and Equipment

-

Chemicals:

-

Silicon (Si) wafers (e.g., Si(111))[4]

-

Octadecyltrichlorosilane (OTS, 95% or higher)

-

Sulfuric acid (H₂SO₄, 98%)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Acetone (B3395972) (ACS grade)

-

Isopropyl alcohol (IPA, ACS grade)

-

Ethanol (ACS grade)

-

Deionized (DI) water (18 MΩ·cm)

-

-

Equipment:

-

Glass vacuum desiccator or a dedicated vacuum chamber

-

Vacuum pump

-

Laboratory oven capable of maintaining 70-100°C[5]

-

Glass or Teflon wafer holders

-

Glass beakers and petri dishes

-

Ultrasonic bath

-

Wafer tweezers (Teflon-coated recommended)

-

Nitrogen gas line for drying

-

Fume hood

-

2. Substrate Preparation: Cleaning and Hydroxylation

Proper cleaning is critical to remove organic and particulate contamination and to generate a uniform layer of surface hydroxyl groups for the OTS to react with.

-

Step 2.1: Solvent Cleaning

-

Step 2.2: Piranha Etch (Hydroxylation)

-

⚠️ Safety Precaution: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron. Prepare and use only in a certified chemical fume hood. Never store piranha solution in a sealed container.

-

Prepare the piranha solution by slowly and carefully adding 1 part H₂O₂ to 3 parts H₂SO₄ (3:1 v/v) in a glass beaker. The solution will become very hot.

-

Immerse the cleaned wafers in the hot piranha solution for 30-60 minutes.[4] This step removes residual organic contaminants and hydroxylates the surface.

-

Carefully remove the wafers and rinse them copiously with DI water (at least 5 rinse cycles).[4]

-